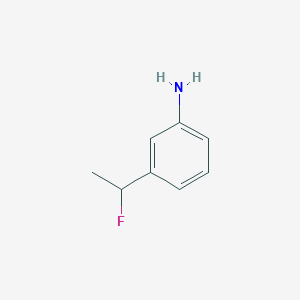

3-(1-Fluoroethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Fluoroethyl)aniline is an organic compound with the CAS Number: 1545252-70-7 . It has a molecular weight of 139.17 . The compound is liquid in physical form .

Synthesis Analysis

The synthesis of anilines, including 3-(1-Fluoroethyl)aniline, generally involves the nitration–reduction pathway . This method involves replacing a carbon–hydrogen (C–H) bond in a benzene ring with a carbon–nitrogen (C–N) bond, thus producing the nitrogenated aromatic framework of an aniline .Molecular Structure Analysis

The Inchi Code for 3-(1-Fluoroethyl)aniline is 1S/C8H10FN/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Aplicaciones Científicas De Investigación

Radiosynthesis of Tracers for Imaging

3-(1-Fluoroethyl)aniline is used in the automated radiosynthesis of two 18F-labeled tracers, [18F]FMISO and [18F]PM-PBB3 . These tracers are clinically used for imaging hypoxia and tau pathology, respectively . The process involves 18F-fluoroalkylation using [18F]epifluorohydrin .

Development of PET Tracers

The compound plays a crucial role in the development of positron emission tomography (PET) tracers . Fluorine-18, which is used in the development of these tracers, can be introduced into target molecules via 18F-fluoroalkylation .

Research on Nucleophilic Functional Groups

3-(1-Fluoroethyl)aniline is used in research involving nucleophilic hydroxyl and amino functional groups . The 18F-fluoroalkylation method is particularly useful for inserting fluorine-18 into these target molecules .

Synthesis of Anilines

The compound can be used in the synthesis of anilines . Anilines are a class of compounds that are used in the manufacture of a wide range of chemical products, including dyes, drugs, and plastics .

Chemical Research and Development

3-(1-Fluoroethyl)aniline is used in various chemical research and development processes . It’s available for purchase from chemical suppliers for use in laboratory settings .

Safety Testing

The compound is subject to safety testing to determine its hazard statements and precautionary statements . This information is crucial for ensuring safe handling and use of the compound in various applications .

Mecanismo De Acción

The pharmacokinetics of anilines, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s structure, the route of administration, and the individual’s physiological characteristics . The result of the compound’s action at the molecular and cellular level can vary widely, depending on the specific biological targets and pathways involved .

The action environment, including factors such as pH, temperature, and the presence of other compounds, can influence the stability, efficacy, and action of anilines .

Propiedades

IUPAC Name |

3-(1-fluoroethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBGXQYHDAAZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2523861.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2523862.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide](/img/structure/B2523866.png)